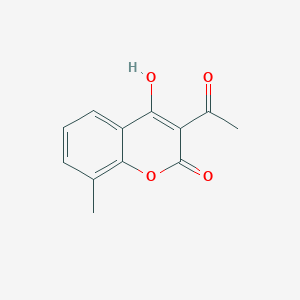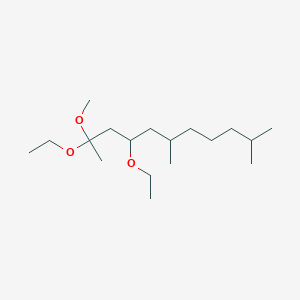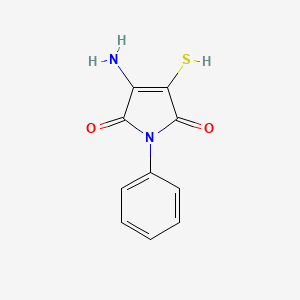
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a phenyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione typically involves the reaction of N-phenylmaleimide with thiol-containing compounds under specific conditions. One common method involves the use of a cyclic anhydride reacting with N3-substituted amidrazones to form the pyrrole-2,5-dione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for yield and purity. Catalytic methods are often employed to minimize side reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl or amino derivatives.
Applications De Recherche Scientifique
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 beta, which is involved in various diseases such as Alzheimer’s disease and diabetes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles: These compounds share a similar sulfanyl and amino substitution pattern but differ in the core heterocyclic structure.
1- (4-Acetylphenyl)-3- [ (4-bromo-2-methylphenyl)amino]-4- [ (4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione core but with different substituents.
Uniqueness: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
116489-66-8 |
|---|---|
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
3-amino-1-phenyl-4-sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2S/c11-7-8(15)10(14)12(9(7)13)6-4-2-1-3-5-6/h1-5,15H,11H2 |
Clé InChI |
UMIQSCZFZIGVTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



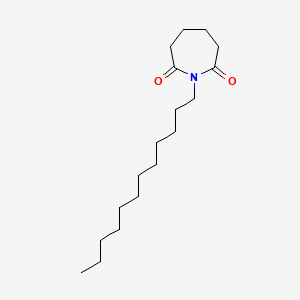
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
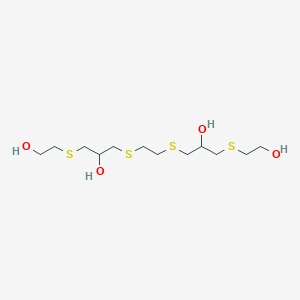
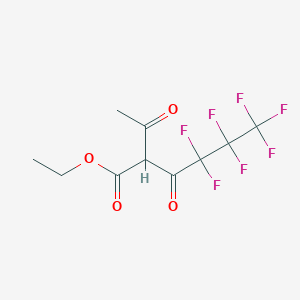

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)

![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

